N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide
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Description
N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C19H14F2N4O2S and its molecular weight is 400.4. The purity is usually 95%.
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Scientific Research Applications
Anti-inflammatory Applications
Research on compounds structurally related to the specified chemical has shown significant anti-inflammatory activity. For instance, derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide have been synthesized and evaluated for their anti-inflammatory properties. Among the synthesized compounds, some showed significant anti-inflammatory activity, highlighting the potential therapeutic applications of these chemical entities in treating inflammation-related disorders (Sunder & Maleraju, 2013).
Anticancer Activity
Another area of research is the exploration of anticancer properties. Novel fluoro-substituted benzo[b]pyran compounds, which share a structural resemblance to the specified compound, have shown anticancer activity against various human cancer cell lines, including lung, breast, and CNS cancers. These findings indicate the potential use of such compounds in developing new anticancer therapies (Hammam et al., 2005).
Antioxidant and Antimicrobial Applications
Compounds with pyrazole-acetamide derivatives have demonstrated significant antioxidant activity, suggesting their potential use as antioxidants in various applications. Additionally, coordination complexes constructed from pyrazole-acetamide derivatives have shown to present notable antioxidant activity, further underscoring the utility of such compounds in medical and pharmaceutical research (Chkirate et al., 2019).
Ligand-Protein Interactions and Photovoltaic Efficiency
Spectroscopic and quantum mechanical studies on benzothiazolinone acetamide analogs have revealed insights into ligand-protein interactions and photovoltaic efficiency, showcasing the potential of such compounds in developing new materials for dye-sensitized solar cells and exploring their interactions with biological molecules (Mary et al., 2020).
Properties
IUPAC Name |
N-[2-(4-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2-(2-fluorophenoxy)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N4O2S/c1-11-9-16(22-17(26)10-27-14-7-3-2-5-12(14)20)25(24-11)19-23-18-13(21)6-4-8-15(18)28-19/h2-9H,10H2,1H3,(H,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGOHYRDRUROASD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)COC2=CC=CC=C2F)C3=NC4=C(C=CC=C4S3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.